tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h5-7H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNDNCZRIIVTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Data: Synthesis Methods
Research Applications
- Chiral Synthesis : Serves as a nucleophile in asymmetric C–N bond formation, enabling access to bioactive molecules.
- Hydrolysis Sensitivity : Degrades under acidic/basic conditions to release tert-butyl alcohol, necessitating pH-controlled storage.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Ring Size and Substituent Variations
Cyclopentane vs. Cyclobutane Derivatives
tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 847416-99-3):
tert-Butyl (3-oxocyclobutyl)carbamate (CAS: 23374584):
Substituent Effects
- However, it reduces BBB permeability (predicted BBB score: 0.2 vs. 0.4 for methyl-substituted analogs) .
- tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8):
Physicochemical and Pharmacokinetic Properties
Biological Activity
Tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a five-membered cyclopentyl ring and a carbonyl group, contributes to its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C₁₁H₁₉N₁O₃, with a molecular weight of 199.25 g/mol. The compound is noted for its slightly twisted envelope conformation, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₁O₃ |
| Molecular Weight | 199.25 g/mol |
| CAS Number | 1638744-43-0 |
| InChI Key | CLOXAWYNXXEWBT-UHFFFAOYSA-N |
| Appearance | White solid |
The biological activity of this compound involves its interaction with various molecular targets, particularly enzymes and receptors. Research indicates that the compound may inhibit or activate specific metabolic pathways, leading to diverse biological effects. For instance, studies suggest it may influence hydroxylation processes in both insects and mammals.
Potential Therapeutic Uses
- Medicinal Chemistry : The compound has been investigated for its utility in synthesizing biologically active molecules. Its structural features suggest potential interactions with biological targets that may warrant further investigation.
- Metabolic Studies : It has been noted for its involvement in metabolic studies that provide insights into hydroxylation processes, indicating possible roles in drug metabolism and pharmacokinetics.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, which could be relevant for developing therapeutic agents aimed at oxidative stress-related conditions .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Interaction Studies : Research focusing on interaction studies has highlighted the compound’s behavior in biological systems and its potential effects on metabolic pathways.
- Comparative Analysis : The compound shares structural similarities with other carbamate derivatives known for their pharmacological properties. This similarity suggests that it may exhibit comparable biological activities .
Q & A
Basic: What are the common synthetic routes for preparing tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate?
Methodological Answer:
The synthesis typically involves multi-step protocols starting from functionalized cyclopentane derivatives. A common approach is the condensation of tert-butyl carbamate precursors with activated carbonyl intermediates. For example:
- Stepwise Protection : The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) to protect the amine moiety .
- Cyclopentane Functionalization : The 1-methyl-3-oxocyclopentyl group is synthesized via cyclization of γ-keto esters or ketone oxidation, followed by methyl group installation using alkylation reagents like methyl iodide .
- Coupling Reactions : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are often used as coupling agents to link the Boc-protected amine to the cyclopentane backbone .
Key Considerations : Monitor reaction progress using TLC or HPLC to ensure complete Boc protection and avoid side reactions like over-alkylation .
Basic: How is the molecular structure of this compound characterized in academic research?
Methodological Answer:
Structural elucidation relies on a combination of analytical techniques:
- X-ray Crystallography : Resolves 3D molecular geometry and confirms stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data .
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., tert-butyl singlet at ~1.4 ppm, carbonyl signals at ~170 ppm). 2D techniques (COSY, HSQC) map connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] or [M+Na] peaks) .
Example : In a 2023 study, the crystal structure of a related tert-butyl carbamate derivative revealed intermolecular hydrogen bonding influencing solid-state packing .
Basic: What are the recommended handling and storage protocols for this compound?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N or Ar) at room temperature, protected from light and moisture to prevent hydrolysis of the carbamate group .
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation of dust. Avoid contact with strong acids/bases, which may cleave the Boc group .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Note : Stability tests show decomposition >200°C; avoid high-temperature processing .
Advanced: How can reaction conditions be optimized to improve yield in its synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. For coupling steps, dichloromethane minimizes side reactions .
- Catalyst Screening : DMAP (4-dimethylaminopyridine) accelerates Boc protection by acting as a nucleophilic catalyst .
- Temperature Control : Maintain 0–25°C during Boc introduction to prevent racemization or thermal degradation .
- Workup Strategies : Use aqueous extraction (e.g., NaHCO) to remove unreacted reagents, followed by column chromatography (silica gel, hexane/EtOAc) for purification .
Case Study : A 2022 study achieved 85% yield by optimizing EDCI/HOBt stoichiometry (1.2 equiv each) and reaction time (12 hours) .
Advanced: What analytical methods are used to resolve stereoisomers of this compound?
Methodological Answer:
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers. Mobile phases often include hexane/isopropanol with 0.1% TFA .
- Circular Dichroism (CD) : Distinguishes enantiomers based on optical activity in the UV-Vis range .
- X-ray Crystallography : Resolves absolute configuration by analyzing anomalous scattering effects .
Example : A 2021 study resolved diastereomers of a tert-butyl carbamate derivative using a Chiralpak IA column, achieving baseline separation with a 90:10 hexane/ethanol gradient .
Advanced: How does the stability of this compound vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability : The Boc group is stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes rapidly under strong acids (e.g., TFA) or bases (e.g., NaOH) .
- Thermal Stability : Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C. Store below 25°C to prevent slow degradation .
- Light Sensitivity : UV-Vis studies indicate photodegradation under prolonged UV exposure; amber glassware is recommended for long-term storage .
Data Contradiction : While claims no significant hazards, notes potential decomposition gases (e.g., CO, NO) at high temperatures, requiring ventilation .
Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Carbamate Reactivity : The Boc group acts as a directing group, stabilizing transition states via resonance. DFT calculations show nucleophilic attack occurs preferentially at the carbonyl carbon .
- Steric Effects : The bulky tert-butyl group hinders backside attack in S2 mechanisms, favoring S1 pathways in polar solvents .
- Intermediate Trapping : ESI-MS studies have identified oxazolidinone intermediates during Boc deprotection with TFA, supporting a stepwise mechanism .
Case Study : A 2016 crystallographic analysis revealed hydrogen bonding between the carbamate oxygen and neighboring functional groups, influencing regioselectivity .
Advanced: How are impurities quantified in high-purity batches of this compound?
Methodological Answer:
- GC-MS/HPLC-MS : Detects volatile byproducts (e.g., tert-butanol from Boc hydrolysis) and quantifies them against calibration curves .
- NMR Spectroscopy : H NMR integration identifies residual solvents (e.g., DMF, THF) at levels >0.1% .
- ICP-MS : Monitors trace metal catalysts (e.g., Pd from coupling reactions) to ensure compliance with ICH Q3D guidelines .
Example : A 2023 study achieved 99.5% purity using preparative HPLC with a C18 column and 0.1% formic acid/ACN gradient .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
